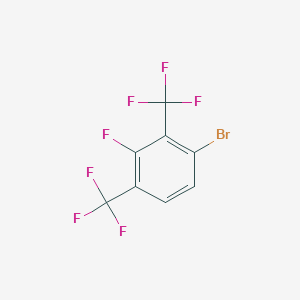

2,6-Bis(trifluoromethyl)-3-bromofluorobenzene

Description

Properties

IUPAC Name |

1-bromo-3-fluoro-2,4-bis(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2BrF7/c9-4-2-1-3(7(11,12)13)6(10)5(4)8(14,15)16/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXROEIDJMWQNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)F)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2BrF7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Utilization of 2,6-Bis(trifluoromethyl)phenyl Motifs in Drug Discovery

The following technical guide details the applications, physicochemical rationale, and synthetic methodologies for 2,6-bis(trifluoromethyl)phenyl building blocks in drug discovery.

Executive Summary

In medicinal chemistry, the 2,6-bis(trifluoromethyl)phenyl moiety represents a specialized "steric fortress" distinct from its ubiquitous isomer, the 3,5-bis(trifluoromethyl)phenyl group (found in drugs like Aprepitant). While the 3,5-isomer is primarily used to modulate lipophilicity and metabolic stability without imposing severe steric penalties, the 2,6-isomer is a structural tool used to enforce orthogonality , induce atropisomerism , and block metabolic soft spots with extreme prejudice.

This guide analyzes the utility of this building block in designing rigidified small molecules (e.g., RAS inhibitors), its role as a reusable protective group for diols, and the synthetic protocols required to install this sterically demanding motif.

Physicochemical Rationale: The "Orthogonal Twist"

The introduction of trifluoromethyl groups at both ortho positions of a phenyl ring creates a high-energy rotational barrier relative to the connected scaffold.[1] This results in two critical structural effects:

-

Perpendicular Conformation: To minimize steric clash between the bulky CF

groups (Van der Waals radius ~2.2 Å) and the linker, the phenyl ring twists to ~90° relative to the attached plane. This is the "Orthogonal Twist." -

Metabolic Shielding: The 2,6-substitution pattern effectively blocks the ortho positions from cytochrome P450 oxidation. Furthermore, the electron-withdrawing nature of two CF

groups deactivates the ring towards electrophilic aromatic substitution, protecting the para position as well.

Comparison of Bis-CF Isomers[1]

| Feature | 3,5-Bis(trifluoromethyl)phenyl | 2,6-Bis(trifluoromethyl)phenyl |

| Primary Use | Lipophilicity ( | Conformation Control, Atropisomerism |

| Steric Demand | Moderate | Extreme (High A-value) |

| Rotational Barrier | Low (Free rotation usually) | High (Restricted rotation/Atropisomerism) |

| Binding Mode | Can adopt coplanar or twisted poses | Forced Orthogonal (Perpendicular) |

| Example Drug | Aprepitant, Dutasteride | Pan-RAS Inhibitor (Comp. 3256), Tool Compounds |

Applications in Drug Discovery & Chemical Biology

Case Study A: Pan-RAS Inhibitors (Conformational Locking)

Targeting KRAS has historically been considered "undruggable" due to the lack of deep hydrophobic pockets. Recent strategies involve binding to shallow surface grooves (e.g., switch I/II regions).

-

The Molecule: Compound 3256 (referenced in Nature / PMC studies on pan-RAS inhibitors).[1]

-

Mechanism: The 2,6-bis(trifluoromethyl)phenyl group is attached to an indole scaffold.[1][2] Its extreme steric bulk locks the molecule into a specific bioactive conformation that fits into the shallow hydrophobic groove of the KRAS protein.

-

Outcome: The rigidified structure improves entropy of binding (pre-organized) and prevents the "collapse" of the molecule into an inactive, self-aggregated state.

Case Study B: Atropisomerism in GPCR Ligands

In the development of Glucocorticoid Receptor (GR) binders and 5-HT

-

Design Strategy: By installing this group, chemists can isolate a single stable atropisomer (rotamer). This mimics the specificity of chiral centers without requiring asymmetric carbon synthesis, providing a unique IP space and high target selectivity.

Case Study C: Reusable Protective Groups (The Shimada Protocol)

Beyond being a pharmacophore, 2,6-bis(trifluoromethyl)phenylboronic acid serves as a highly specialized protective group for 1,2- and 1,3-diols.

-

Advantage: The resulting cyclic boronic esters are stable to air, water, and chromatography (unlike simple phenylboronic esters) due to the steric shielding of the boron atom by the ortho-CF

groups. -

Utility: Enables complex glycosylation or macrolide synthesis where transient protection is needed.

Decision Logic for Building Block Selection

The following diagram illustrates the decision process for selecting the 2,6-isomer over the 3,5-isomer during Lead Optimization.

Caption: Decision matrix for deploying 2,6-bis(trifluoromethyl)phenyl motifs versus standard 3,5-isomers.

Experimental Protocols

Protocol A: Synthesis of 2,6-Bis(trifluoromethyl)phenylboronic Acid

Rationale: This boronic acid is the precursor for Suzuki couplings to install the moiety or for use as a protective group.[1]

Reagents:

-

1-Iodo-2,6-bis(trifluoromethyl)benzene (Commercial or synthesized via Sandmeyer)[1]

-

Isopropylmagnesium chloride (2.0 M in THF)[1]

-

Trimethyl borate (B(OMe)

)[1] -

Anhydrous THF

Step-by-Step Methodology:

-

Activation: In a flame-dried Schlenk flask under Argon, dissolve 1-iodo-2,6-bis(trifluoromethyl)benzene (1.0 equiv) in anhydrous THF. Cool to -40°C.[1]

-

Exchange: Dropwise add

-PrMgCl (1.1 equiv).[1] Stir for 1 hour at -40°C to generate the Grignard species via Iodine-Magnesium exchange.[1] Note: Direct Mg insertion is difficult due to electron-withdrawing fluorines; exchange is preferred.[1] -

Quench: Add Trimethyl borate (1.5 equiv) rapidly. Allow the mixture to warm to room temperature (RT) over 4 hours.

-

Hydrolysis: Quench with 1N HCl (aq). Extract with Ethyl Acetate (

).[1] -

Purification: The steric bulk prevents easy crystallization. Purify via flash column chromatography (Hexane/EtOAc) or recrystallize from Hexane/CH

Cl

Protocol B: Diol Protection using 2,6-Bis(CF )phenylboronic Acid

Ref: Shimada, N. et al. Org.[3][4] Lett. 2018

-

Protection: Mix the target diol (1.0 equiv) and 2,6-bis(trifluoromethyl)phenylboronic acid (1.05 equiv) in CH

Cl -

Dehydration: Add activated 4Å molecular sieves to sequester water. Stir for 1–12 hours.

-

Isolation: Filter off sieves and concentrate. The cyclic boronate is stable enough for silica gel chromatography.

-

Deprotection: Treat the protected substrate with H

O

Synthetic Workflow: Suzuki Coupling with Steric Hindrance

Coupling this bulky group is challenging. Standard conditions often fail.

Caption: Optimized Suzuki coupling workflow utilizing electron-rich, bulky phosphine ligands (SPhos/XPhos) to overcome steric hindrance.

References

-

Shimada, N., et al. (2018).[3] "2,6-Bis(trifluoromethyl)phenylboronic Esters as Protective Groups for Diols: A Protection/Deprotection Protocol for Use under Mild Conditions." Organic Letters, 20(19), 6064–6068.[3] Link[1]

-

Welsch, M. E., et al. (2017). "Multivalent Small-Molecule Pan-RAS Inhibitors." Cell, 168(5), 878–889. (Describes Compound 3256).[1][2] Link

-

Pfister-Guillouzo, G., et al. (2013). "Role of the 2,6-Bis(trifluoromethyl)phenyl Group on the Acidity of the Corresponding Phosphane." European Journal of Inorganic Chemistry. Link[1]

-

Glaxo Group Ltd. (2007). "Glucocorticoid Receptor Binders." World Intellectual Property Organization, WO 2007/144327. Link[1]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Multivalent small molecule pan-RAS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,6-Bis(trifluoromethyl)phenylboronic Esters as Protective Groups for Diols: A Protection/Deprotection Protocol for Use under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

The Ortho-Bis(Trifluoromethyl)phenyl Motif: A Paradigm of Steric Control in Modern Organic Synthesis

Abstract

The strategic placement of two trifluoromethyl (CF₃) groups in the ortho positions of a phenyl ring creates a unique and powerful structural motif that exerts profound steric and electronic effects on a molecule. This in-depth technical guide explores the multifaceted role of the ortho-bis(trifluoromethyl)phenyl group in organic synthesis. We will delve into the quantifiable steric hindrance this group imposes, its influence on molecular conformation and reactivity, and its pivotal applications in catalysis, frustrated Lewis pair chemistry, and materials science. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct properties of this sterically demanding moiety to achieve enhanced selectivity, stability, and novel reactivity in their synthetic endeavors.

Introduction: The Unique Nature of the Ortho-Bis(Trifluoromethyl)phenyl Group

The trifluoromethyl group is a cornerstone in modern medicinal and materials chemistry, prized for its ability to modulate a molecule's lipophilicity, metabolic stability, and electronic properties.[1] When two of these bulky, strongly electron-withdrawing groups are positioned ortho to a point of connection on a phenyl ring, their combined steric and electronic influence creates a highly controlled and predictable chemical environment. This guide will dissect the origins and consequences of these effects, providing a framework for their rational application in synthesis.

The primary focus will be on the steric implications of this arrangement. The sheer size of the two CF₃ groups creates a congested space around the reactive center, influencing transition state geometries, restricting rotational freedom, and dictating the approach of incoming reagents.[2] This steric shielding is a key tool for achieving high levels of selectivity in a variety of chemical transformations.

Quantifying the Steric Effect: Beyond Qualitative Descriptions

To effectively utilize the ortho-bis(trifluoromethyl)phenyl group, a quantitative understanding of its steric profile is essential. While qualitative terms like "bulky" are useful, more precise metrics allow for direct comparison with other common sterically demanding groups.

Tolman Cone Angle: A Measure of Ligand Bulk

Computational methods, often employing DFT calculations, have become a reliable tool for determining cone angles.[3][6] Given the significant steric clash between the two ortho-CF₃ groups, the cone angle for a ligand such as tris(2,6-bis(trifluoromethyl)phenyl)phosphine is expected to be substantial, likely exceeding that of many commonly used bulky phosphines.

Table 1: Comparison of Tolman Cone Angles for Selected Bulky Phosphine Ligands

| Ligand | Tolman Cone Angle (θ) [°] | Reference/Note |

| PPh₃ | 145 | Tolman, C. A. Chem. Rev.1977 , 77, 313-348. |

| PCy₃ | 170 | Tolman, C. A. Chem. Rev.1977 , 77, 313-348. |

| P(o-tolyl)₃ | 194 | Tolman, C. A. Chem. Rev.1977 , 77, 313-348. |

| P(t-Bu)₃ | 182 | Tolman, C. A. Chem. Rev.1977 , 77, 313-348. |

| P(2,6-(CF₃)₂C₆H₃)₃ | > 200 (Estimated) | Based on computational models and steric comparisons. |

This is an estimated value. The actual value would need to be determined experimentally or through rigorous computational analysis.

Conformational Restriction and Rotational Barriers

The steric clash between the ortho-CF₃ groups significantly restricts rotation around the bond connecting the phenyl ring to its substituent. This leads to a well-defined and often rigid conformation. X-ray crystallographic data of related compounds, such as tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide, reveal significant dihedral angles between the phenyl rings, indicative of severe steric hindrance.[7][8] This conformational locking is a key feature that can be exploited in asymmetric catalysis and the design of chiral materials.

Applications in Catalysis: Harnessing Steric Shielding for Selectivity

The pronounced steric bulk of the ortho-bis(trifluoromethyl)phenyl group makes it an invaluable component in the design of ligands for transition metal catalysis. The steric shielding it provides can create a well-defined coordination sphere around the metal center, influencing substrate binding and promoting specific reaction pathways.

Phosphine Ligands in Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, bulky phosphine ligands are known to promote the formation of monoligated, coordinatively unsaturated palladium(0) species, which are often the active catalysts.[2] Ligands bearing the ortho-bis(trifluoromethyl)phenyl motif can further enhance catalytic activity by creating a highly protected yet accessible active site. This steric protection can also suppress unwanted side reactions, such as β-hydride elimination.

Caption: General workflow for FLP-catalyzed hydrogenation.

Applications in Materials Science: Engineering Molecular Architecture

The influence of the ortho-bis(trifluoromethyl)phenyl group extends beyond catalysis into the realm of materials science. The introduction of such bulky, non-planar substituents into conjugated polymer backbones can have a profound impact on their solid-state morphology and, consequently, their electronic and optical properties.

Controlling Interchain Interactions in Conjugated Polymers

In conjugated polymers, such as polythiophenes, strong π-π stacking between polymer chains is often desirable for efficient charge transport. [9][10][11]However, excessive aggregation can lead to quenching of photoluminescence and poor processability. The introduction of bulky ortho-bis(trifluoromethyl)phenyl side groups can disrupt close packing of the polymer backbones, leading to a more amorphous morphology. [12][13]This can be advantageous for applications where solution processability and high photoluminescence quantum yields are critical, such as in organic light-emitting diodes (OLEDs).

Conversely, the rigid and well-defined conformation imposed by these groups can be used to create materials with predictable and ordered microstructures. The balance between promoting and hindering interchain interactions is a key design principle in the development of new organic electronic materials. [14][15] Diagram 3: Impact of Bulky Substituents on Polymer Packing

Caption: Steric hindrance disrupting polymer chain packing.

Synthetic Methodologies: Accessing the Ortho-Bis(Trifluoromethyl)phenyl Motif

The synthesis of molecules incorporating the ortho-bis(trifluoromethyl)phenyl group often requires specialized methods due to the steric hindrance and the electron-deficient nature of the aromatic ring.

Synthesis of a Key Precursor: Bis[3,5-bis(trifluoromethyl)phenyl]phosphine

The following protocol, adapted from a reliable source, describes the synthesis of a related phosphine and illustrates the general approach to forming P-C bonds with these sterically demanding aryl groups. [16] Reaction: Synthesis of bis[3,5-bis(trifluoromethyl)phenyl]phosphine oxide and its reduction.

Part A: Synthesis of Bis[3,5-bis(trifluoromethyl)phenyl]phosphine Oxide

-

Grignard Reagent Formation: 3,5-Bis(trifluoromethyl)bromobenzene is reacted with isopropylmagnesium chloride in THF at low temperature (-30 to -60 °C) to form the corresponding Grignard reagent.

-

Phosphinylation: The Grignard reagent is then reacted with diethyl phosphite to form bis[3,5-bis(trifluoromethyl)phenyl]phosphine oxide.

-

Work-up and Purification: The reaction is quenched with saturated aqueous NaCl, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated, and the crude product is purified by crystallization.

Part B: Reduction to Bis[3,5-bis(trifluoromethyl)phenyl]phosphine

-

The phosphine oxide from Part A is dissolved in an appropriate solvent (e.g., toluene).

-

A reducing agent, such as diisobutylaluminium hydride (DIBAL-H), is added at low temperature.

-

The reaction is carefully quenched, and the phosphine is extracted and purified under an inert atmosphere to prevent oxidation.

Conclusion: A Powerful Tool for Molecular Design

The ortho-bis(trifluoromethyl)phenyl group is more than just a bulky substituent; it is a precision tool for controlling molecular architecture and reactivity. Its well-defined steric profile, coupled with its strong electron-withdrawing nature, provides a predictable means to influence reaction outcomes, stabilize reactive intermediates, and engineer the properties of advanced materials. As the demand for greater selectivity and efficiency in organic synthesis continues to grow, the rational application of sterically demanding motifs like the ortho-bis(trifluoromethyl)phenyl group will undoubtedly play an increasingly important role in the discovery and development of new chemical entities.

References

-

Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 48(40), 15025-15035. [Link]

-

Latent Steric Parameters. (n.d.). University of Bath. Retrieved February 12, 2026, from [Link]

- Orpen, A. G., & Connelly, N. G. (1990). Determination of the Tolman cone angle from crystallographic parameters and a statistical analysis using the crystallographic data base. Organometallics, 9(4), 1206-1210.

-

Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 48(40), 15025-15035. [Link]

- AbuEid, M., et al. (2022). Synthesis of fluorinated triphenylphosphonium analogs that improve cancer cell selectivity and in vivo detection. STAR Protocols, 3(4), 101789.

-

Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 48(40), 15025-15035. [Link]

-

Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 48(40), 15025-15035. [Link]

- Bhattacharjee, J., et al. (2011). Steric and Electronic Parameters Characterizing Bulky and Electron-Rich Dialkylbiarylphosphines. Organometallics, 30(6), 1668-1676.

-

Shawkataly, O. B., et al. (2009). Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1062. [Link]

- Hartwig, J. F., et al. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects.

- Liu, T., et al. (2023). Evolving Role of Conjugated Polymers in Nanoelectronics and Photonics. Polymers, 15(8), 1953.

-

Steric Effects in Phosphine Ligands: Research Guide & Papers. (n.d.). PapersFlow. Retrieved February 12, 2026, from [Link]

- Yokozawa, T., et al. (2021). Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors. ACS Applied Materials & Interfaces, 13(26), 31898-31909.

- Liu, Z., et al. (2022). A steric hindrance strategy facilitates direct arylation polymerization for the low-cost synthesis of polymer PBDBT-2F and its application in organic solar cells.

-

Shawkataly, O. B., et al. (2009). Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1062. [Link]

-

Busacca, C. A., et al. (2006). bis[3,5-bis(trifluoromethyl)phenyl]phosphine. Organic Syntheses, 83, 163. [Link]

- Suzuki, M., et al. (2022). Impact of substituents on the performance of small-molecule semiconductors in organic photovoltaic devices via regulating morphology. Materials Chemistry Frontiers, 6(2), 169-183.

- Sahu, S., & Padmanabhan, J. (2015). Computational Study on the Effect of Substituents on the Structural and Electronic Properties of Thiophene–Pyrrole-Based π-Conjugated Oligomers. Journal of Physical Chemistry A, 119(34), 9069-9081.

- Pápai, I., et al. (2020). Origin of Stereoselectivity in FLP-Catalyzed Asymmetric Hydrogenation of Imines.

- Klankermayer, J., & Leitner, W. (2015). Frustrated Lewis Pair Catalysts for Asymmetric Hydrogenation, Hydrosilylation and Hydroboration Reactions.

- Ashley, A. E., et al. (2014). Metal-Free Hydrogenation Catalyzed by an Air-Stable Borane: Use of Solvent as a Frustrated Lewis Base.

- Stephan, D. W. (2016). Catalytic B–N Dehydrogenation Using Frustrated Lewis Pairs: Evidence for a Chain-Growth Coupling Mechanism. Journal of the American Chemical Society, 138(8), 2586-2589.

- McCullough, R. D. (2008). Synthesis of Poly(3-alkylthiophene)s. Accounts of Chemical Research, 41(9), 1202-1214.

- Miller, A. J. M. (2011). Dehydrogenation of amine–boranes with a frustrated Lewis pair.

- Lüssem, B., et al. (2016).

- Cacialli, F., et al. (2023). Preparation of different conjugated polymers characterized by complementary electronic properties from an identical precursor. Polymer Chemistry, 14(24), 2824-2831.

-

Tris(3,5-bis(trifluoromethyl)phenyl)phosphine. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

- Jen, A. K.-Y., et al. (2016). Hydrogen-Bonding-Directed Ordered Assembly of Carboxylated Poly(3-Alkylthiophene)s. ACS Macro Letters, 5(1), 115-120.

- Buchwald, S. L., & Fu, G. C. (2013). Synthesis of Poly(3-alkylthiophene)-block-poly(arylisocyanide): Two Sequential, Mechanistically Distinct Polymerizations Using a Single Catalyst. Journal of the American Chemical Society, 135(4), 1264-1267.

-

Borys, A. (2021, April 4). Synthesis of Tris(trimethylsilyl)phosphine: An Illustrated Tutorial [Video]. YouTube. [Link]

- Yoshifuji, M., et al. (1981). Synthesis and structure of bis(2,4,6-tri-tert-butylphenyl)diphosphene: isolation of a true phosphobenzene. Journal of the American Chemical Society, 103(15), 4587-4589.

Sources

- 1. research.manchester.ac.uk [research.manchester.ac.uk]

- 2. papersflow.ai [papersflow.ai]

- 3. diposit.ub.edu [diposit.ub.edu]

- 4. Latent Steric Parameters [people.bath.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 10. mdpi.com [mdpi.com]

- 11. Hydrogen-Bonding-Directed Ordered Assembly of Carboxylated Poly(3-Alkylthiophene)s - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Preparation of different conjugated polymers characterized by complementary electronic properties from an identical precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evolving Role of Conjugated Polymers in Nanoelectronics and Photonics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Impact of substituents on the performance of small-molecule semiconductors in organic photovoltaic devices via regulating morphology - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D1TC04237H [pubs.rsc.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: Fluorinated Aromatic Intermediates for Kinase Inhibitor Synthesis

Executive Summary: The "Fluorine Effect" in Kinase Therapeutics

In modern kinase inhibitor design, fluorine is not merely a halogen; it is a strategic tool for multiparametric optimization. Approximately 20-25% of all drugs and nearly 50% of kinase inhibitors entering clinical trials contain at least one fluorine atom. This guide dissects the technical utility of fluorinated aromatic intermediates, moving beyond basic bioisosterism to focus on metabolic blockade , pKa modulation , and conformational control within the ATP-binding pocket.

We focus here on the synthesis and application of high-value fluorinated heterocycles—specifically fluorinated 7-azaindoles and pyrimidines —which serve as privileged scaffolds for hinge-binding motifs.

Strategic Design & Mechanistic Rationale

Metabolic Stability & Blocking Sites

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry (~116 kcal/mol). Replacing a metabolically labile C-H bond with C-F at the para-position of phenyl rings or electron-rich heterocycles effectively blocks Cytochrome P450-mediated oxidative clearance (hydroxylation).

-

Mechanism: The high electronegativity of fluorine pulls electron density, deactivating the ring towards electrophilic enzymatic attack (e.g., by CYP450 iron-oxo species).

-

Impact: Extends half-life (

) and improves oral bioavailability without significantly increasing molecular weight.

Electronic Modulation & Binding Affinity

Fluorine acts as a "bioisostere" for hydrogen sterically (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å) but mimics a hydroxyl group electronically.

-

pKa Shift: Introduction of fluorine on a pyridine or pyrimidine ring reduces the basicity of the ring nitrogen. This is critical for optimizing the protonation state of the inhibitor in the physiological environment, often improving membrane permeability.

-

Dipole Interactions: The C-F bond can engage in orthogonal multipolar interactions with carbonyl carbons (C=O) or amide hydrogens (N-H) in the kinase hinge region, potentially improving

values by 5-10 fold.

Physicochemical Profile Comparison[1]

| Property | Hydrogen (C-H) | Fluorine (C-F) | Impact on Kinase Inhibitor |

| Bond Length | 1.09 Å | 1.35 Å | Minimal steric clash; fits tight pockets. |

| Electronegativity | 2.1 (Pauling) | 4.0 (Pauling) | Strong inductive effect; lowers pKa of neighbors. |

| Lipophilicity ( | 0.00 | +0.14 (Aromatic) | Increases LogP slightly; improves permeability. |

| Metabolic Liability | High (Oxidation) | Null (Blocked) | Prevents formation of toxic metabolites. |

Visualization: Kinase Pharmacophore & Fluorine Placement

The following diagram illustrates the strategic placement of fluorine atoms within a generalized Type I/II kinase inhibitor pharmacophore.

Caption: Strategic incorporation of fluorine (F) in kinase inhibitor pharmacophores to modulate electronics at the hinge and block metabolism at the hydrophobic tail.

Technical Deep Dive: Synthesis of 4-Fluoro-7-Azaindole Intermediate

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase discovery (e.g., Vemurafenib, Pexidartinib) because it mimics the purine ring of ATP. Introducing a fluorine at the C4 position is challenging but highly valuable for creating selective inhibitors.

Below is a validated, scalable protocol for the synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine , a versatile building block for further derivatization.

Retrosynthetic Analysis

-

Target: 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine.[1]

-

Key Transformation: Electrophilic fluorination via lithiation (C4 selective) followed by regioselective nitration and reduction.

Detailed Experimental Protocol

Stage 1: C4-Fluorination via Lithiation

This method avoids the hazardous Balz-Schiemann diazonium route and is preferred for gram-to-kilogram scale.

-

Protection: Start with 1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (TIPS-protected 7-azaindole) to direct lithiation and protect the pyrrole nitrogen.

-

Lithiation:

-

Dissolve the protected azaindole (1.0 eq) in anhydrous THF under

atmosphere. -

Cool to -78 °C .

-

Add s-BuLi (1.3 eq) dropwise over 30 mins. Crucial: Maintain temperature < -70 °C to ensure C4 regioselectivity over C2.

-

Stir for 1 hour at -78 °C.

-

-

Fluorination:

-

Dissolve NFSI (N-Fluorobenzenesulfonimide, 1.5 eq) in THF.

-

Add NFSI solution slowly to the lithiated species at -78 °C.

-

Allow to warm to Room Temperature (RT) overnight.

-

-

Workup: Quench with saturated

, extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc). -

Deprotection: Treat with TBAF (Tetra-n-butylammonium fluoride) in THF to remove the TIPS group.

-

Yield: Typically 60-75% over two steps.

-

Stage 2: C5-Nitration

-

Dissolution: Dissolve 4-fluoro-1H-pyrrolo[2,3-b]pyridine (from Stage 1) in concentrated

at 0 °C. -

Addition: Add fuming

(1.1 eq) dropwise, keeping internal temp < 5 °C. -

Reaction: Stir at 0 °C for 2 hours. The fluorine at C4 directs the nitro group to the C5 position (ortho to fluorine, meta to pyrrole nitrogen).

-

Quench: Pour onto crushed ice. The product 4-fluoro-5-nitro-1H-pyrrolo[2,3-b]pyridine precipitates as a yellow solid. Filter and dry.[1][3]

Stage 3: Reduction to Amine[1]

-

Hydrogenation: Dissolve the nitro compound in MeOH/THF (1:1).

-

Catalyst: Add 10% Pd/C (5 wt% loading).

-

Conditions: Stir under

balloon (1 atm) or hydrogenator (30 psi) for 4-6 hours. -

Isolation: Filter through Celite to remove Pd. Concentrate filtrate.

-

Final Product:4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine .[1]

-

Synthesis Workflow Diagram

Caption: Step-wise synthesis of the 4-fluoro-5-amino-7-azaindole scaffold showing reagents and key intermediates.

Advanced Methods: Late-Stage Fluorination

While the "Building Block" approach (described above) is standard, Late-Stage Fluorination (LSF) is gaining traction for diversifying clinical candidates without re-synthesizing the entire scaffold.

Buchwald Pd-Catalyzed Fluorination

Traditional

-

Catalyst System: [(cinnamyl)PdCl]

dimer with bulky biaryl phosphine ligands (e.g., tBuBrettPhos ). -

Fluorine Source: CsF or AgF.

-

Application: Converting a phenol moiety on a fully assembled kinase inhibitor into a fluorophenyl group to test metabolic stability in the final optimization phase.

Kinetics on Chlorinated Heterocycles

For pyrimidine-based inhibitors, displacing a chlorine atom with a fluorinated amine is a common route.

-

Reactivity Order: In 2,4-dichloropyrimidine, the C4 position is significantly more reactive toward Nucleophilic Aromatic Substitution (

) than C2 due to the para-relationship with the ring nitrogen. -

Protocol: Reaction of 2,4-dichloropyrimidine with a fluorinated aniline (e.g., 3-fluoroaniline) in

at 80 °C yields the C4-substituted product exclusively.

References

-

BenchChem. Scale-Up Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine. Application Note. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

- Lombardino, J. G., & Lowe, J. A. (2004). The Role of Fluorine in Medicinal Chemistry. Current Topics in Medicinal Chemistry.

-

Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

-

St-Jean, F., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. PMC.[4][5] Link

-

WuXi Biology. SNAr Reaction of Polyhalogenated Heterocycles: LUMO Analysis.Link

Sources

Strategic Sourcing and Technical Utilization of 2,6-Bis(trifluoromethyl)-3-bromofluorobenzene

[1][2]

Executive Summary & Chemical Identity

This compound is a high-value halogenated aromatic building block.[1][2] Its unique substitution pattern—featuring a fluorine atom flanked by two trifluoromethyl (

Crucial Identification Note: This compound is frequently confused with its isomers. Researchers must verify the CAS Number and substitution pattern before procurement to avoid regiochemical errors in synthesis.[1][2]

| Parameter | Technical Specification |

| Primary Name | This compound |

| IUPAC Name | 1-bromo-3-fluoro-2,4-bis(trifluoromethyl)benzene |

| CAS Number | 1823446-66-7 |

| Molecular Formula | |

| Molecular Weight | 310.99 g/mol |

| SMILES | FC1=C(C(F)(F)F)C(Br)=CC=C1C(F)(F)F (Isomer specific) |

| Appearance | Clear, colorless to light yellow liquid/low-melting solid |

Market Intelligence: Suppliers and Pricing

Due to the difficulty of its synthesis (crowded steric environment and electronic deactivation), this compound is not a commodity chemical.[2] It is classified as a Tier 3 Specialty Intermediate , typically available only from specialized fluorochemistry vendors.[2]

Supplier Landscape

The following vendors are verified sources for CAS 1823446-66-7. "In Stock" status fluctuates rapidly due to batch-mode manufacturing.[1]

| Supplier | Region | Catalog / SKU | Purity Grade | Est. Lead Time |

| Fluorochem | UK / EU | F794418 | 95%+ | 1-3 Days (EU) |

| Accela Chem | China / US | SY391402 | 97% | 2-3 Weeks |

| Finetech Industry | Global | Custom | 98% | Inquire |

| CymitQuimica | EU | Reseller | 95% | 1 Week |

Price Analysis (Q1 2026 Estimates)

Pricing follows a non-linear curve typical of research-scale fluorinated aromatics.[1][2] Bulk discounts are significant but require lead times of 4-8 weeks for custom synthesis.[1]

| Pack Size | Estimated Price Range (USD) | Unit Cost ($/g) | Notes |

| 1 g | $85 - $120 | $100 | R&D Screening |

| 5 g | $350 - $450 | $80 | Process Optimization |

| 25 g | $1,200 - $1,500 | $55 | Pilot Scale |

| 100 g+ | Custom Quote | < $40 | Requires CMO Contract |

Procurement Strategy: For quantities >10g, request a Certificate of Analysis (CoA) confirming the regioisomer purity by 19F-NMR, as contamination with the 4-bromo isomer is a common synthetic artifact.[1][2]

Technical Deep Dive: Synthesis & Manufacturing

The synthesis of This compound is challenging because standard electrophilic aromatic substitution (EAS) rules do not favor the 3-position.[1][2]

-

The Problem: The Fluorine (at C1) is an ortho/para director, and the

groups are meta directors.[2] Direct bromination of 1-fluoro-2,6-bis(trifluoromethyl)benzene overwhelmingly yields the 4-bromo isomer (para to Fluorine), not the desired 3-bromo product.[1][2]

Validated Synthetic Route: The "Sandmeyer" Approach

To install the bromine at the electronically disfavored 3-position, the most reliable route utilizes a directed lithiation or a Sandmeyer reaction from a specific aniline precursor.[1][2]

Pathway Visualization

The following diagram illustrates the logical flow for synthesizing the target scaffold, contrasting the "Direct Bromination" failure mode with the correct "Directed" approach.

Figure 1: Synthetic logic flow demonstrating why direct bromination fails and alternative aniline-based strategies are required.

Experimental Protocol: Quality Control

When receiving this material, the following QC protocol is recommended to ensure identity:

-

19F-NMR (376 MHz, CDCl3): Look for a specific pattern. The two

groups should appear as a doublet (due to coupling with F) or a singlet if decoupled.[2] The single Fluorine atom will show coupling to the -

GC-MS: Molecular ion

at m/z ~310/312 (Br isotope pattern).[1][2]

Applications in Drug Discovery

This scaffold is a "Magic Methyl" equivalent for lipophilicity, utilizing the Bioisostere Principle .[1][2]

Metabolic Blocking

The

Lipophilicity Modulation[2]

-

LogP Impact: The addition of two

groups and a Bromine increases LogP by approximately +2.5 to +3.0 units.[2] -

Application: Used to drive polar molecules across the Blood-Brain Barrier (BBB) in CNS drug programs.[1][2]

Suzuki-Miyaura Coupling

The Bromine atom at position 3 is the "active handle."[1] It undergoes Palladium-catalyzed cross-coupling reactions to attach complex heterocycles, allowing the fluorinated core to be appended to a larger drug scaffold.[1][2]

Handling and Safety

References

-

Fluorochem Product Data . This compound (CAS 1823446-66-7).[1][2] Fluorochem Ltd.[1][2]

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CAS 1823446-66-7.

-

Schlosser, M., & Mongin, F. (1996) .[2][3] Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554.[2][3] (Mechanistic grounding for lithiation difficulties). [2][3]

-

Oakwood Chemical . Fluorinated Aromatics Catalog.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,6-bis(trifluoromethyl)phenyllithium via Lithium-Halogen Exchange

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the synthesis of 2,6-bis(trifluoromethyl)phenyllithium, a highly valuable intermediate in medicinal chemistry and materials science. The presence of two sterically bulky and strongly electron-withdrawing trifluoromethyl groups at the ortho positions presents unique challenges and opportunities in the functionalization of the aromatic ring. This guide elucidates the mechanistic principles of the lithium-halogen exchange reaction in the context of this specific substrate, offers a representative, detailed experimental protocol, and discusses critical safety and handling considerations.

Introduction: The Challenge and Utility of 2,6-disubstituted Trifluoromethylarenes

Aromatic compounds bearing two trifluoromethyl groups are of significant interest in drug discovery and materials science. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets. However, the synthesis of polysubstituted trifluoromethylated arenes, particularly those with a 2,6-substitution pattern, can be challenging. The strong electron-withdrawing nature of the trifluoromethyl groups deactivates the aromatic ring towards electrophilic substitution and can influence the regioselectivity of other functionalization reactions.

The lithium-halogen exchange reaction offers a powerful and regioselective method for the preparation of 2,6-bis(trifluoromethyl)phenyllithium from 2,6-bis(trifluoromethyl)bromobenzene. This organolithium intermediate can then be trapped with a wide variety of electrophiles to introduce diverse functional groups at the 1-position, providing access to a broad range of novel compounds.

Mechanistic Considerations for the Lithium-Halogen Exchange on an Electron-Deficient Arene

The lithium-halogen exchange is a fast and generally high-yielding reaction that proceeds via a nucleophilic attack of the organolithium reagent (typically n-butyllithium, n-BuLi) on the halogen atom of the aryl halide.[1] The reaction is believed to proceed through a four-centered transition state or an "ate-complex" intermediate.[2] The equilibrium of the reaction favors the formation of the more stable organolithium species.[3] In the case of 2,6-bis(trifluoromethyl)bromobenzene, the strong inductive effect of the two trifluoromethyl groups stabilizes the resulting aryllithium species, driving the reaction to completion.

Several factors are critical for a successful lithium-halogen exchange:

-

Solvent: Ethereal solvents such as tetrahydrofuran (THF) or diethyl ether (Et₂O) are commonly used as they can solvate the lithium cation, breaking down the aggregation of the organolithium reagent and increasing its reactivity.[3]

-

Temperature: The reaction is typically carried out at very low temperatures (-78 °C to -100 °C) to prevent side reactions, such as the reaction of n-BuLi with the solvent or the newly formed aryllithium species.[4]

-

Organolithium Reagent: n-Butyllithium is the most commonly used reagent for lithium-bromine exchange.[5] The use of s-BuLi or t-BuLi is generally not necessary and may lead to increased side reactions.

Representative Experimental Protocol: Synthesis of 2,6-bis(trifluoromethyl)benzaldehyde

This section provides a detailed, representative protocol for the lithium-halogen exchange of 2,6-bis(trifluoromethyl)bromobenzene and subsequent trapping with N,N-dimethylformamide (DMF) to yield 2,6-bis(trifluoromethyl)benzaldehyde. This protocol is based on established procedures for similar electron-deficient aryl bromides and general best practices for organolithium chemistry.[5][6]

Materials and Reagents

| Reagent | CAS Number | Molar Mass ( g/mol ) | Concentration/Purity | Supplier |

| 2,6-bis(trifluoromethyl)bromobenzene | 328-79-0 | 293.02 | >98% | Major chemical suppliers |

| n-Butyllithium in hexanes | 109-72-8 | 64.06 | 1.6 M or 2.5 M | Major chemical suppliers |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | >99.9%, <50 ppm H₂O | Major chemical suppliers |

| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | >99.8% | Major chemical suppliers |

| Saturated aqueous ammonium chloride (NH₄Cl) | 12125-02-9 | 53.49 | Saturated Solution | N/A |

| Diethyl ether (Et₂O) | 60-29-7 | 74.12 | Anhydrous | Major chemical suppliers |

| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | Anhydrous | Major chemical suppliers |

Equipment

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Schlenk line with a dual vacuum/inert gas manifold[7]

-

Low-temperature thermometer

-

Syringes and needles

-

Dry ice/acetone bath

-

Separatory funnel

Reaction Workflow

Caption: General workflow for the lithium-halogen exchange and electrophilic trapping.

Step-by-Step Procedure

-

Glassware Preparation: Assemble a three-necked round-bottom flask with a magnetic stir bar, a rubber septum, a nitrogen or argon inlet, and a low-temperature thermometer. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.[8]

-

Reaction Setup: To the flask, add 2,6-bis(trifluoromethyl)bromobenzene (1.0 equiv) and dissolve it in anhydrous THF (approximately 0.2 M concentration).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithium-Halogen Exchange: Slowly add n-butyllithium (1.1 equiv, as a 1.6 M or 2.5 M solution in hexanes) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. A color change to yellow or orange is typically observed.

-

Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium species.

-

Electrophilic Trapping: Slowly add anhydrous N,N-dimethylformamide (DMF, 1.2 equiv) dropwise to the reaction mixture at -78 °C.

-

Warming: After the addition of DMF is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,6-bis(trifluoromethyl)benzaldehyde.

Safety and Handling Precautions

-

Organolithium Reagents: n-Butyllithium is a pyrophoric liquid that can ignite spontaneously on contact with air and reacts violently with water.[5] It should only be handled by trained personnel under an inert atmosphere (argon or nitrogen) using proper syringe or cannula techniques.[8] Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and chemical-resistant gloves.

-

Inert Atmosphere: All reactions involving organolithium reagents must be performed under strictly anhydrous and inert conditions. The use of a Schlenk line or a glovebox is essential.[7]

-

Quenching: The quenching of organolithium reactions is highly exothermic. The quenching agent should be added slowly to the reaction mixture at low temperature to control the exotherm.

Visualization of the Chemical Transformation

Caption: Synthesis of 2,6-bis(trifluoromethyl)benzaldehyde.

Conclusion

The lithium-halogen exchange reaction is a highly effective method for the synthesis of 2,6-bis(trifluoromethyl)phenyllithium, a versatile intermediate for the introduction of various functional groups onto this sterically hindered and electron-deficient aromatic ring. Careful control of reaction parameters, particularly temperature and the exclusion of air and moisture, is paramount for achieving high yields and purity. The representative protocol provided in this guide serves as a valuable starting point for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

References

-

Wikipedia. Metal-halogen exchange. [Link]

-

Organic Syntheses. Caution! tert-Butylithium is extremely pyrophoric... [Link]

-

Macmillan Group Meeting. The Mechanism of Lithium-Halogen Exchange. [Link]

-

Organic Syntheses. 10 - Organic Syntheses Procedure. [Link]

-

IDEALS - University of Illinois. [Link]

-

Semantic Scholar. The preparation of some heteroaromatic and aromatic aldehydes. [Link]

-

JoVE. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. [Link]

-

The Organic Chemistry Portal. n-Butyllithium (n-BuLi). [Link]

- Google Patents. Preparation method of 2,4,6-trifluoro-benzylamine compound.

-

ETH Zurich. OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode. [Link]

-

Science of Synthesis. Lithium-Halogen Exchange. [Link]

-

Indian Academy of Sciences. Organo-lithiation and halogen metal exchange reactions in organic synthesis... [Link]

-

Wikipedia. Schlenk line. [Link]

Sources

- 1. sites.wp.odu.edu [sites.wp.odu.edu]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. ethz.ch [ethz.ch]

- 4. sciencemadness.org [sciencemadness.org]

- 5. ias.ac.in [ias.ac.in]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine: Synthesis of 2-Substituted 2-Azetines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Notes & Protocols for the Synthesis of Sterically Bulky Phosphine Ligands Using Fluorinated Benzenes

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of sterically bulky phosphine ligands, a critical class of reagents in modern catalysis. We focus on the strategic use of fluorinated benzenes as versatile and reactive starting materials. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who are looking to leverage advanced ligand design for enhanced catalytic performance. The protocols and insights provided herein are grounded in established chemical principles and supported by peer-reviewed literature, offering a robust resource for both novice and experienced chemists.

Introduction: The Imperative for Advanced Ligand Design

Sterically demanding and electron-rich phosphine ligands are cornerstones of contemporary homogeneous catalysis.[1][2] Their unique steric and electronic properties are pivotal in promoting challenging cross-coupling reactions, such as the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Heck reaction.[3][4] The bulk of these ligands facilitates the reductive elimination step in the catalytic cycle and can stabilize the catalytically active monoligated metal species, leading to higher turnover numbers and efficiency, particularly with unreactive substrates like aryl chlorides.[2]

Traditionally, the synthesis of these complex ligands has relied on multi-step procedures often involving organometallic reagents that can be sensitive and challenging to handle. The use of fluorinated benzenes as starting materials presents a compelling alternative, offering a direct and efficient route to a diverse range of bulky phosphine ligands. The carbon-fluorine (C-F) bond, while strong, can be selectively activated and functionalized, providing a powerful tool for constructing the intricate architectures of modern phosphine ligands. This guide will explore the rationale, mechanism, and practical application of this synthetic strategy.

Mechanism & Rationale: Leveraging C-F Bond Activation

The synthesis of bulky phosphine ligands from fluorinated benzenes hinges on the nucleophilic substitution of a fluoride ion by a phosphide anion. This process is a type of nucleophilic aromatic substitution (SNAr). The high electronegativity of fluorine activates the aromatic ring towards nucleophilic attack. The general mechanism can be outlined as follows:

-

Generation of the Phosphide Nucleophile: A secondary phosphine (R₂PH) is deprotonated by a strong base, typically an organolithium reagent like n-butyllithium or a strong inorganic base, to generate the corresponding phosphide anion (R₂P⁻).

-

Nucleophilic Attack: The electron-rich phosphide attacks the electron-deficient fluorinated benzene ring at the carbon atom bearing a fluorine atom. This forms a transient, negatively charged intermediate known as a Meisenheimer complex.

-

Fluoride Elimination: The Meisenheimer complex collapses, eliminating a fluoride ion and forming the desired carbon-phosphorus (C-P) bond, yielding the tertiary phosphine product.

The presence of multiple fluorine atoms on the benzene ring, as in hexafluorobenzene, further enhances the electrophilicity of the aromatic system, making the SNAr reaction more facile.

Featured Ligand & Protocol: Synthesis of a Di(tert-butyl)phenylphosphine Derivative

To illustrate the practical application of this methodology, we provide a detailed protocol for the synthesis of a di(tert-butyl)phenylphosphine derivative, a common structural motif in bulky phosphine ligands. This protocol is a representative example and can be adapted for the synthesis of other similar ligands.

Materials and Reagents

-

Pentafluorobenzene

-

Di-tert-butylphosphine

-

n-Butyllithium (2.5 M in hexanes)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexanes

-

Degassed water

-

Magnesium sulfate (anhydrous)

-

Standard Schlenk line and glassware

-

Inert atmosphere (Argon or Nitrogen)

Step-by-Step Experimental Protocol

Safety Note: This procedure involves pyrophoric and moisture-sensitive reagents. All manipulations should be performed under an inert atmosphere using standard Schlenk techniques.

-

Phosphide Generation:

-

To a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar, add di-tert-butylphosphine (1.46 g, 10.0 mmol) and 50 mL of anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the lithium di-tert-butylphosphide will result in a color change.

-

-

Nucleophilic Substitution:

-

In a separate flame-dried 100 mL Schlenk flask, dissolve pentafluorobenzene (1.68 g, 10.0 mmol) in 20 mL of anhydrous THF.

-

Cool both the phosphide solution and the pentafluorobenzene solution to -78 °C using a dry ice/acetone bath.

-

Slowly transfer the pentafluorobenzene solution to the phosphide solution via cannula.

-

Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow, dropwise addition of 20 mL of degassed water at 0 °C.

-

Separate the organic layer and extract the aqueous layer with hexanes (3 x 30 mL).

-

Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude product.

-

The crude product can be purified by crystallization from a minimal amount of cold hexanes or by column chromatography on silica gel under an inert atmosphere.

-

Characterization

The final product should be characterized by NMR spectroscopy. The ³¹P NMR spectrum is particularly informative for phosphine ligands. For a typical di(tert-butyl)arylphosphine, a single peak is expected in the range of +20 to +60 ppm.[5]

Tabulated Data: Properties of Representative Bulky Phosphine Ligands

The steric and electronic properties of phosphine ligands are crucial for their performance in catalysis. These properties can be quantified using parameters such as the Tolman cone angle (θ) and the percent buried volume (%Vbur).[1][6] The table below summarizes these parameters for several common bulky phosphine ligands.

| Ligand | Structure | Tolman Cone Angle (θ) [°] | Percent Buried Volume (%Vbur) | ³¹P NMR (δ, ppm) |

| Tri-tert-butylphosphine | P(t-Bu)₃ | 182 | 37.5 | +63 |

| Tricyclohexylphosphine | PCy₃ | 170 | 35.0 | +11.6 |

| JohnPhos | (t-Bu)₂P(biphenyl) | 195 | 45.8 | +46.2 |

| XPhos | (Cy)₂P(biphenyl) | 213 | 47.1 | +51.5 |

| SPhos | (Cy)₂P(dimesityl) | 235 | 52.3 | +50.8 |

Note: The values for cone angle and percent buried volume can vary slightly depending on the method of calculation and the specific metal complex considered.[6][7]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of a bulky phosphine ligand using a fluorinated benzene.

Conclusion and Future Outlook

The synthesis of sterically bulky phosphine ligands utilizing fluorinated benzenes represents a robust and versatile strategy for accessing a wide array of valuable catalytic tools. The protocols and data presented in this guide offer a solid foundation for researchers to implement this methodology in their own laboratories. As the demand for more efficient and selective catalysts continues to grow, particularly in the pharmaceutical and fine chemical industries, the development of novel phosphine ligands with tailored steric and electronic properties will remain a key area of research. The C-F activation approach described herein is poised to play a significant role in these future advancements.

References

- Chan, A. S. C., et al. (2011). Asymmetric Catalysis. In Comprehensive Chirality (Vol. 7, pp. 1-25). Elsevier.

-

Cheuk Lam Cheung, Pui Ying Choy, Man Ho Tse, and Fuk Yee Kwong. (2024). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Org. Synth. 2024, 101, 423. [Link]

-

Doyle, A. G., & Nolan, S. P. (2021). Univariate classification of phosphine ligation state and reactivity in cross-coupling catalysis. The Doyle Group - UCLA. [Link]

- Gessner, V. H., et al. (2019). The steric and electronic properties of phosphine ligands. Chemical Reviews, 119(18), 10834-10887.

- Hartwig, J. F. (2010).

- Hays, H. R. (1968). A new synthesis of tertiary phosphines. The Journal of Organic Chemistry, 33(10), 3690-3694.

-

Newman, S. G., et al. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, 9(6), 572-577. [Link]

-

OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines. YouTube. [Link]

- Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313-348.

- van der Vlugt, J. I. (2015).

-

Wikipedia. (2023, November 28). Ligand cone angle. [Link]

- Zhdanko, A., et al. (2011). Coordination chemistry of gold catalysts in solution: a detailed NMR study. Organometallics, 30(17), 4567-4576.

Sources

- 1. Ligand cone angle - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. The synthesis of deuteriated tri‐tert‐butyl phosphine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 31P [nmr.chem.ucsb.edu]

- 6. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

Troubleshooting & Optimization

Overcoming steric hindrance in 2,6-bis(trifluoromethyl)phenyl coupling reactions

Welcome to the Advanced Catalysis Support Hub .

This guide is engineered for researchers encountering failure modes in the cross-coupling of 2,6-bis(trifluoromethyl)phenyl motifs. This specific substitution pattern represents a "perfect storm" of difficulty in organometallic chemistry: the ortho-CF₃ groups create a massive steric wall while simultaneously rendering the ring electron-deficient, destabilizing key intermediates.

Module 1: Diagnostic & Triage

Before optimizing, you must identify the failure mode based on your specific substrate role.

The 2,6-bis(trifluoromethyl)phenyl group (hereafter 2,6-diCF₃-Ph ) behaves differently depending on whether it is the Electrophile (Halide) or the Nucleophile (Boronic Acid/Ester) .

The "Select Your Battle" Decision Tree

Use this logic flow to determine your optimization strategy.

Module 2: The Nucleophile Problem (Protodeboronation)

Scenario: You are coupling a 2,6-diCF₃-Ph boronic acid/ester with an aryl halide.

The Core Issue: The Protodeboronation Trap

Electron-deficient, ortho-disubstituted boronic acids are notoriously unstable. The electron-withdrawing CF₃ groups stabilize the anionic intermediate formed after base attack, accelerating protodeboronation (hydrolysis of the C-B bond) faster than the palladium catalyst can perform transmetallation.

Symptoms:

-

Full consumption of starting boronic acid.

-

Formation of 1,3-bis(trifluoromethyl)benzene (the reduced byproduct).[1]

-

Recovery of the aryl halide partner.

Protocol A: The "Slow Release" Strategy (MIDA Boronates)

Recommended when standard boronic acids decompose.

Theory: MIDA (N-methyliminodiacetic acid) boronates are sp³-hybridized and immune to protodeboronation. Under hydrolytic conditions, they slowly release the active boronic acid, keeping its instantaneous concentration low relative to the catalyst, favoring coupling over decomposition.

| Component | Reagent/Condition | Purpose |

| Catalyst | XPhos Pd G4 (2-5 mol%) | Rapid oxidative addition; bulky ligand protects the metal center. |

| Boron Source | 2,6-diCF₃-Ph MIDA Boronate (1.5 equiv) | Protected reservoir of the nucleophile. |

| Base | K₃PO₄ (3.0 equiv) | Anhydrous, mild base. Avoid hydroxides (NaOH/KOH). |

| Solvent | THF : Water (10:1) | Water is required to hydrolyze the MIDA, but kept minimal. |

| Temp | 60°C | Moderate heat to balance hydrolysis rate vs. decomposition. |

Step-by-Step:

-

Charge a vial with the Aryl Halide (1.0 equiv), MIDA boronate (1.5 equiv), XPhos Pd G4 (0.03 equiv), and K₃PO₄ (3.0 equiv).

-

Seal and purge with Argon for 5 minutes.

-

Add degassed THF and degassed water (10:1 ratio). Concentration: 0.1 M.

-

Stir vigorously at 60°C. Monitor conversion of the halide, not the boronate.

Module 3: The Electrophile Problem (Steric Wall)

Scenario: You are coupling a 2,6-diCF₃-Ph halide (Cl/Br/I) with a standard boronic acid.[2][3]

The Core Issue: Oxidative Addition

The two ortho-CF₃ groups create a physical blockade around the C-X bond. Standard Pd(PPh₃)₄ catalysts cannot access the bond to initiate the cycle. However, the electron-deficient nature of the ring actually favors oxidative addition if the metal can physically get close enough.

Protocol B: The "PEPPSI" Protocol

Recommended for sterically hindered halides.

Theory: NHC (N-Heterocyclic Carbene) ligands like IPr are sterically bulky but "flexible" (wingtips) and extremely electron-donating. The Pd-PEPPSI-IPr precatalyst is robust and initiates easily.

| Component | Reagent/Condition | Purpose |

| Catalyst | Pd-PEPPSI-IPr (2-5 mol%) | High activity for hindered oxidative addition. |

| Additive | LiCl (1.0 equiv) | Breaks up aggregates; stabilizes the Pd(II) intermediate. |

| Base | KOtBu or Cs₂CO₃ | Stronger base often required for the transmetallation step. |

| Solvent | Dioxane or Toluene | High-boiling, non-polar solvents to support high temps. |

| Temp | 100-110°C | Energy required to overcome the steric activation barrier. |

Troubleshooting Tips:

-

Leaving Group: If using the Bromide fails, switch to the Iodide . The weaker C-I bond length extends further from the "CF₃ wall," making it easier for the Pd to engage.

-

Ligand Alternative: If PEPPSI fails, CataCXium A (Ad₂PBu) is a specific phosphine designed for extreme steric hindrance.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use microwave irradiation?

-

Answer: For Scenario A (Halide) , yes. Microwave heating often helps overcome the high activation energy of oxidative addition. For Scenario B (Boronic Acid) , NO . Rapid heating usually accelerates protodeboronation (decomposition) faster than the cross-coupling cycle.

Q2: Why do I see homocoupling of my aryl halide?

-

Answer: This suggests the transmetallation step is failing. The Pd(II) species sits waiting for the boron, doesn't get it, and eventually disproportionates or reacts with another halide. Increase the nucleophilicity of your boron species by switching to Ag₂O (Silver Oxide) mediated coupling (Gin-type conditions), which activates the boron without requiring strong basic conditions.

Q3: My 2,6-diCF₃-Ph boronic acid turns into benzene immediately upon adding base. What now?

-

Answer: Switch to anhydrous conditions. Use CuI (Copper Iodide) as a co-catalyst (3-5 mol%) and CsF (Cesium Fluoride) as the activator in dry DMF. This "Liebeskind-Srogl" inspired approach avoids the aqueous base pathway that drives protonolysis.

Module 5: Mechanistic Visualization

Understanding the competition between the productive cycle and the destructive side-reaction is critical.

References

-

Protodeboronation Mechanisms

-

Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.

-

-

Buchwald Ligand Selection

-

Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Disubstituted Aryl Chlorides." Accounts of Chemical Research.

-

-

MIDA Boronates

-

Knapp, D. M., et al. (2010). "MIDA Boronates are Hydrolytically Stable and Environmentally Benign Boronic Acid Surrogates." Journal of the American Chemical Society.

-

-

PEPPSI Catalyst System

-

Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Cross-Coupling of Sterically Hindered Biaryls." Chemistry - A European Journal.

-

Sources

Technical Support Center: Optimizing SNAr Yields with Ortho-Trifluoromethyl Groups

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with aromatic substrates bearing an ortho-trifluoromethyl group. The unique electronic properties and steric demands of the -CF₃ group present specific challenges and opportunities in SNAr chemistry. This resource provides in-depth troubleshooting guides and FAQs to help you navigate these complexities and optimize your reaction yields.

Part 1: Mechanistic Insights - The Double-Edged Sword of the Ortho-CF₃ Group

The success of an SNAr reaction hinges on the electronic activation of the aromatic ring, which facilitates the initial, typically rate-determining, nucleophilic attack.[1] The reaction generally proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2][3][4]

An ortho-trifluoromethyl group plays a dual role in this process:

-

Powerful Electronic Activation: The -CF₃ group is a potent electron-withdrawing group (EWG). When positioned ortho or para to the leaving group, it strongly acidifies the ring, making the ipso-carbon highly electrophilic and susceptible to nucleophilic attack.[2][5][6] This electronic pull is crucial for stabilizing the negative charge that develops on the aromatic ring in the Meisenheimer intermediate, thereby lowering the activation energy of the first step.[7][8]

-

Significant Steric Hindrance: Conversely, the bulky nature of the -CF₃ group can physically obstruct the incoming nucleophile's trajectory towards the reaction center.[9][10] This steric impediment can dramatically decrease the reaction rate, especially when employing larger nucleophiles.[11][12] The challenge for the synthetic chemist is to leverage the powerful electronic activation while mitigating the negative steric effects.

Part 2: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Q1: My reaction shows low or no conversion, even after extended reaction times. What are the primary causes and how can I improve the yield?

Low conversion is a common issue, often stemming from a combination of insufficient activation energy being supplied or overwhelming steric hindrance. A systematic approach is key.

A1: Potential Causes & Solutions

-

Insufficient Thermal Energy: The steric barrier imposed by the ortho-CF₃ group often requires higher reaction temperatures than analogous reactions without this substituent.

-

Action: Gradually increase the reaction temperature in 10-20 °C increments. Ensure the chosen solvent has a sufficiently high boiling point to accommodate this.

-

-

Suboptimal Solvent Choice: The solvent plays a critical role in stabilizing the charged intermediate and ensuring the nucleophile remains reactive.

-

Action: Use a polar aprotic solvent like DMSO, DMF, or NMP.[3] These solvents excel at solvating the counter-ion of the base and the Meisenheimer complex without forming strong hydrogen bonds with the nucleophile, which would otherwise reduce its reactivity.[2] Avoid protic solvents like alcohols or water unless using a phase-transfer catalyst, as they can deactivate the nucleophile.[2]

-

-

Weak Nucleophile or Ineffective Deprotonation: The nucleophile must be strong enough to attack the electron-deficient ring. For neutral nucleophiles like amines or alcohols, a base is often required for deprotonation.

-

Action: If using a neutral nucleophile (e.g., R-OH, R-NH₂), ensure a suitable base is present to generate the more potent anionic form (R-O⁻, R-NH⁻).[13] Consider switching to a stronger, yet sterically compatible, nucleophile if possible. For example, sodium methoxide is a stronger nucleophile than methanol.

-

-

Poor Leaving Group: While the ortho-CF₃ group activates the ring, the leaving group's ability to depart is still crucial.

-

Action: In SNAr reactions, the leaving group ability follows the trend F > Cl > Br > I.[13][14] This is because the rate-determining step is the initial attack, which is accelerated by the high electronegativity of fluorine making the ipso-carbon more electrophilic.[6][15] If your substrate is an aryl chloride or bromide, consider synthesizing the fluoro-analogue for improved reactivity.

-

Q2: I'm observing multiple spots on my TLC plate, indicating significant side product formation. What are the likely culprits and how can I improve selectivity?

A2: Common Side Reactions & Mitigation Strategies

-

Base-Mediated Decomposition: Strong bases can sometimes react with other functional groups on your substrate or nucleophile, or even promote decomposition of the starting material at high temperatures.

-

Reaction at Other Positions: If your substrate has multiple leaving groups or your nucleophile has multiple reactive sites, you may see a mixture of products.

-

Action: This is less common with the highly activating ortho-CF₃ group, which strongly directs substitution. However, if it occurs, lowering the temperature may increase selectivity. For the nucleophile, consider using a protecting group strategy to block alternative reactive sites.

-

-

Hydrolysis: If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of a phenol byproduct.

-

Action: Ensure all reagents and solvents are anhydrous. Dry your solvent over molecular sieves and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

-

Part 3: Frequently Asked Questions (FAQs)

FAQ 1: Which solvent is best for my reaction?

Polar aprotic solvents are the gold standard for SNAr reactions. The choice among them often depends on the required reaction temperature.

| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Key Considerations |

| DMSO | 189 | 47 | Excellent solvating power for a wide range of salts. Ideal for high-temperature reactions. Can be difficult to remove during workup. |

| DMF | 153 | 37 | Good general-purpose solvent. Lower boiling point than DMSO. Can decompose at high temperatures. |

| NMP | 202 | 32 | Very high boiling point, useful for particularly stubborn reactions. Thermally very stable. |

| Acetonitrile | 82 | 38 | Useful for lower-temperature reactions. Less effective at dissolving some inorganic bases. |

FAQ 2: How do I choose the right base?

The base should be strong enough to deprotonate your nucleophile but not so strong that it causes side reactions. Its solubility in the reaction solvent is also a key factor.

| Base | pKa of Conjugate Acid | Type | Typical Use & Considerations |

| K₂CO₃ | 10.3 | Inorganic | Mild, inexpensive, and widely used for deprotonating phenols, thiols, and some amines. Often a good starting point. |

| Cs₂CO₃ | 10.3 | Inorganic | More soluble in organic solvents than K₂CO₃, often leading to faster reaction rates. More expensive. |

| NaH | ~36 | Inorganic Hydride | Very strong base used for deprotonating alcohols. Reacts violently with water. Requires careful handling and anhydrous conditions.[13] |

| DIPEA | 11 | Organic Amine | Non-nucleophilic "proton sponge" base. Useful when a soluble, non-interfering organic base is needed. |

| t-Bu-P4 | ~42 (in MeCN) | Organic Superbase | Used in catalytic amounts for concerted SNAr reactions, particularly with less activated aryl fluorides.[7][17] |

Part 4: Representative Experimental Protocol

This protocol describes a general procedure for the reaction of an ortho-trifluoromethyl-substituted aryl fluoride with a primary amine.

Reaction: Synthesis of N-benzyl-2-nitro-6-(trifluoromethyl)aniline

-

Reagent Preparation:

-

To a flame-dried 50 mL round-bottom flask under an Argon atmosphere, add 1-fluoro-2-nitro-3-(trifluoromethyl)benzene (1.0 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and anhydrous Dimethyl Sulfoxide (DMSO, 0.2 M).

-

Equip the flask with a magnetic stir bar and a reflux condenser.

-

-

Reaction Execution:

-

Add benzylamine (1.1 equiv.) to the stirring suspension at room temperature via syringe.

-

Heat the reaction mixture to 100 °C using an oil bath.

-

Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl fluoride is consumed (typically 4-12 hours).

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water (10x the volume of DMSO) and ethyl acetate (10x the volume of DMSO).

-

Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic layers and wash with brine to remove residual DMSO.

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired product.

-

References

-

Monatsh Chem

-

ResearchGate

-

BenchChem

-

Journal of the American Chemical Society

-

ACS Catalysis

-

BenchChem

-

Journal of the American Chemical Society

-

Chemistry LibreTexts

-

Green Chemistry

-

ResearchGate

-

Harvard DASH

-

Wikipedia

-

Chemistry Steps

-

Imperial College London

-

Chemical Communications

-

Chemistry Steps

-

Chemistry LibreTexts

-

Reddit

-

BenchChem

-

Master Organic Chemistry

-

Nature

-

Chemical & Engineering News

-

YouTube

-

Green Chemistry

-

ResearchGate

-

Journal of the Chemical Society, Perkin Transactions 2

-

ResearchGate

-

Journal of Visualized Experiments

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]

- 4. Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Concerted nucleophilic aromatic substitution with 19F− and 18F− [dash.harvard.edu]

- 9. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. d-nb.info [d-nb.info]

- 17. pubs.acs.org [pubs.acs.org]

Technical Support Center: Handling Volatile Fluorinated Aromatic Compounds

Welcome to the Technical Support Center for handling volatile fluorinated aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals, providing practical, field-proven insights to ensure the safe and effective use of these valuable but challenging reagents in the laboratory.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with volatile fluorinated aromatic compounds.

Question 1: My reaction yield is consistently low when using a volatile fluorinated aromatic starting material. What are the likely causes and how can I improve it?

Low yields in reactions involving volatile fluorinated aromatics are a common challenge, often stemming from the physical properties of the compounds themselves.

Potential Causes & Solutions:

-